molecular formula C8H7FN4O B12358210 3-(2-Amino-4-fluorophenyl)-3,4-dihydro-1,2,4-triazol-5-one

3-(2-Amino-4-fluorophenyl)-3,4-dihydro-1,2,4-triazol-5-one

Cat. No.: B12358210
M. Wt: 194.17 g/mol
InChI Key: XTUQVMVOVSWQNS-UHFFFAOYSA-N
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Description

3-(2-Amino-4-fluorophenyl)-3,4-dihydro-1,2,4-triazol-5-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazolone ring fused with an amino-fluorophenyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4-fluorophenyl)-3,4-dihydro-1,2,4-triazol-5-one typically involves the reaction of 2-amino-4-fluorobenzonitrile with hydrazine hydrate under reflux conditions. The intermediate product is then cyclized using formic acid to yield the desired triazolone compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4-fluorophenyl)-3,4-dihydro-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated triazolone derivatives.

Scientific Research Applications

3-(2-Amino-4-fluorophenyl)-3,4-dihydro-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Amino-4-fluorophenyl)-3,4-dihydro-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide
  • N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide

Uniqueness

3-(2-Amino-4-fluorophenyl)-3,4-dihydro-1,2,4-triazol-5-one is unique due to its triazolone ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its fluorine substitution also enhances its stability and bioavailability .

Properties

Molecular Formula

C8H7FN4O

Molecular Weight

194.17 g/mol

IUPAC Name

3-(2-amino-4-fluorophenyl)-3,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C8H7FN4O/c9-4-1-2-5(6(10)3-4)7-11-8(14)13-12-7/h1-3,7H,10H2,(H,11,14)

InChI Key

XTUQVMVOVSWQNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)C2NC(=O)N=N2

Origin of Product

United States

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